

## Application Notes and Protocols for Studying Maralixibat in Cholestatic Animal Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of animal models in the preclinical evaluation of **maralixibat**, an ileal bile acid transporter (IBAT) inhibitor, for the treatment of cholestatic liver diseases. The protocols and data presented are compiled from preclinical studies and are intended to guide researchers in designing and executing their own investigations into the efficacy and mechanism of action of **maralixibat** and other IBAT inhibitors.

## Introduction to Maralixibat and Cholestasis

Cholestatic liver diseases are characterized by the impairment of bile flow, leading to the accumulation of toxic bile acids in the liver and systemic circulation. This buildup can cause severe symptoms, including pruritus (itching), and can lead to progressive liver damage, fibrosis, and ultimately, liver failure.[1][2][3] Maralixibat is a minimally absorbed, orally administered inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[1][4] By blocking the reabsorption of bile acids in the terminal ileum, maralixibat interrupts the enterohepatic circulation, leading to increased fecal excretion of bile acids and a reduction in the total bile acid pool.[3][4] This mechanism has shown clinical efficacy in reducing serum bile acid levels and improving cholestatic pruritus in patients with conditions such as Alagille syndrome (ALGS) and progressive familial intrahepatic cholestasis (PFIC).[5][6][7]



### **Animal Models for Cholestasis Research**

The selection of an appropriate animal model is critical for studying the pathophysiology of cholestasis and evaluating the therapeutic potential of drugs like **maralixibat**. Several well-established rodent models are available, each recapitulating different aspects of human cholestatic liver disease.

## Mdr2 (Abcb4) Knockout Mouse Model

The multidrug resistance gene 2 (Mdr2 or Abcb4 in humans) knockout (Mdr2-/-) mouse is a widely used genetic model of sclerosing cholangitis.[8][9][10] These mice lack the canalicular phospholipid floppase, leading to the secretion of "toxic" bile with low phospholipid content. This results in progressive cholestasis, inflammation, and fibrosis, mimicking features of human diseases like primary sclerosing cholangitis (PSC) and PFIC type 3.[8][11]

## **Bile Duct Ligation (BDL) Model**

The bile duct ligation (BDL) model is a surgical model that induces obstructive cholestasis in rodents.[12][13][14] Ligation of the common bile duct leads to a rapid and reproducible pattern of liver injury, inflammation, and fibrosis, making it a valuable tool for studying the acute and chronic effects of cholestasis.[13]

## **Other Genetic Models for PFIC**

- Cyp2c70-null mice: These mice have a more human-like hydrophobic bile acid profile, which
  can be used to create more severe and clinically relevant models of cholestasis when
  crossed with other genetically modified mice.
- Atp8b1 mutant mice: These mice serve as a model for PFIC type 1.
- Bsep-null mice: This model is used to study PFIC type 2.

# Preclinical Efficacy of an ASBT Inhibitor (SC-435) in the Mdr2-/- Mouse Model

A pivotal preclinical study investigated the effects of SC-435, a potent and minimally absorbed ASBT inhibitor with the same mechanism of action as **maralixibat**, in the Mdr2-/- mouse model



of sclerosing cholangitis.[8][15]

## **Summary of Key Findings**

Treatment of 30-day-old female Mdr2-/- mice with SC-435 (0.006% in high-fat chow, approximately 11 mg/kg/day) for 14 days resulted in significant improvements across multiple parameters of cholestatic liver injury.[8][15]

Table 1: Effects of SC-435 on Biochemical and Liver Parameters in Mdr2-/- Mice[8][15]

| Parameter                              | Untreated Mdr2-/- | SC-435 Treated<br>Mdr2-/- | % Change        |
|----------------------------------------|-------------------|---------------------------|-----------------|
| Fecal Bile Acid Excretion              | -                 | -                         | 8-fold increase |
| Total Liver Bile Acid<br>Concentration | -                 | -                         | 65% reduction   |
| Total Serum Bile Acid Concentration    | -                 | -                         | >98% reduction  |
| Plasma ALT                             | -                 | -                         | 86% reduction   |
| Plasma Total Bilirubin                 | -                 | -                         | 93% reduction   |
| Serum Alkaline<br>Phosphatase          | -                 | -                         | 55% reduction   |

Table 2: Effects of SC-435 on Hepatic Inflammation in Mdr2-/- Mice[8]

| Cell Population                       | Untreated Mdr2-/-       | SC-435 Treated Mdr2-/- |
|---------------------------------------|-------------------------|------------------------|
| Hepatic CD11b+F4/80+<br>Kupffer cells | Significantly increased | Significantly reduced  |
| Hepatic CD11b+Gr1+<br>neutrophils     | Significantly increased | Significantly reduced  |
| Anti-inflammatory Ly6C-<br>monocytes  | -                       | Expanded               |



## **Experimental Protocols**

## Protocol 1: Induction of Cholestasis using the Mdr2-/Mouse Model and Treatment with an ASBT Inhibitor

Objective: To evaluate the efficacy of an ASBT inhibitor in a genetic model of sclerosing cholangitis.

#### Animal Model:

- Mdr2-/- mice (BALB/cJ background) and wild-type BALB/cJ mice as controls.
- 30-day-old female mice are typically used.[8]

### Drug Administration:

- The ASBT inhibitor (e.g., SC-435) is admixed into high-fat chow (e.g., 0.006% concentration).[8] This provides a continuous, non-invasive method of administration.
- The calculated average daily dose should be reported (e.g., 11 mg/kg/day).[8]
- Control mice receive the same high-fat chow without the compound.[8]
- Treatment duration is typically 14 days.[8]

### Sample Collection and Analysis:

- Blood: Collect blood via cardiac puncture or tail vein for biochemical analysis of plasma alanine aminotransferase (ALT), total bilirubin, and serum alkaline phosphatase.[16] Serum bile acids are measured by mass spectrometry.[15]
- Liver: Harvest the liver and weigh it. A portion should be fixed in 4% paraformaldehyde for
  histological analysis (H&E and trichrome staining for fibrosis).[16] Another portion should be
  snap-frozen for gene expression analysis (e.g., profibrogenic genes) and measurement of
  liver bile acid concentrations by mass spectrometry.[8]
- Feces: Collect fecal samples to measure bile acid excretion.[8]



 Flow Cytometry: Isolate hepatic leukocytes to analyze inflammatory cell populations (e.g., Kupffer cells, neutrophils, monocytes).[8]

# Protocol 2: Induction of Obstructive Cholestasis via Bile Duct Ligation (BDL)

Objective: To induce a model of obstructive cholestasis for the evaluation of therapeutic interventions.

#### Animal Model:

Male C57BL/6 mice (8-10 weeks old) are commonly used.

### Surgical Procedure:

- Anesthetize the mouse using isoflurane.
- Perform a midline laparotomy to expose the abdominal cavity.
- Gently retract the liver to visualize the common bile duct.
- Carefully dissect the common bile duct from the surrounding tissue.
- Ligate the common bile duct in two locations with surgical silk.
- A double ligation with a cut between the ligatures is often performed to ensure complete obstruction.[13]
- Close the abdominal wall and skin with sutures.
- Provide appropriate post-operative care, including analgesia and monitoring.

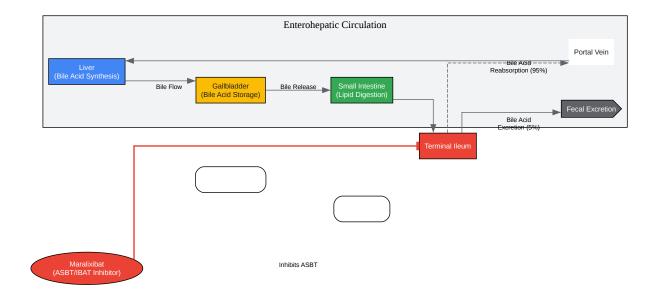
#### Post-operative Evaluation:

- Monitor the mice for signs of jaundice and distress.
- Collect blood and liver tissue at specified time points (e.g., 3, 7, 14, 21 days) post-surgery to assess the progression of liver injury, inflammation, and fibrosis.



## Signaling Pathways and Experimental Workflows Maralixibat's Mechanism of Action

**Maralixibat** targets the apical sodium-dependent bile acid transporter (ASBT) in the terminal ileum, a key component of the enterohepatic circulation of bile acids. By inhibiting ASBT, **maralixibat** reduces the reabsorption of bile acids from the intestine, thereby increasing their fecal excretion. This leads to a decrease in the total bile acid pool and a reduction in the amount of bile acids returning to the liver.



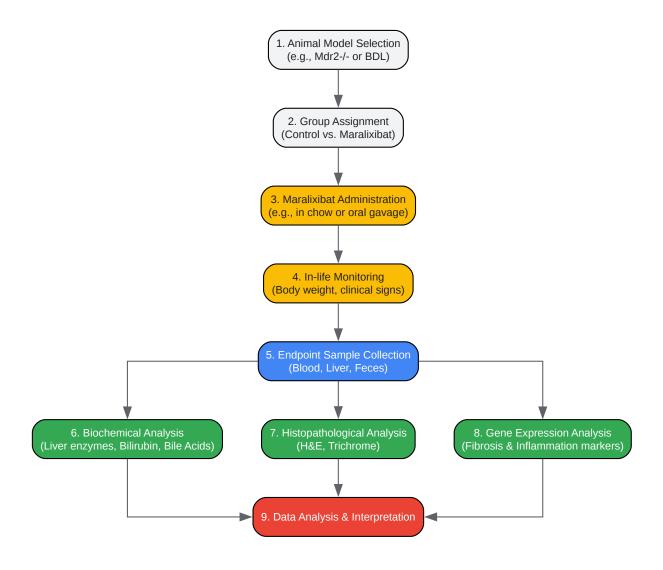
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Caption: Mechanism of action of maralixibat in the enterohepatic circulation.



# Experimental Workflow for Preclinical Evaluation of Maralixibat

The following workflow outlines the key steps in a preclinical study evaluating **maralixibat** in a cholestatic animal model.



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Caption: A typical experimental workflow for preclinical studies of **maralixibat**.



### Conclusion

The Mdr2-/- mouse model and the BDL surgical model are valuable tools for investigating the preclinical efficacy of **maralixibat** and other ASBT inhibitors in cholestatic liver disease. The data from studies using these models demonstrate that inhibition of ASBT can significantly reduce the bile acid load, ameliorate liver injury, and attenuate inflammation and fibrosis. The detailed protocols provided herein offer a framework for researchers to conduct their own robust preclinical evaluations, contributing to the development of novel therapies for cholestatic liver diseases.

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